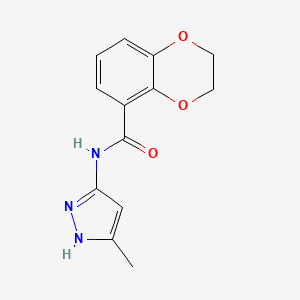![molecular formula C12H15F2NS B7577204 N-[(2,5-difluorophenyl)methyl]thian-3-amine](/img/structure/B7577204.png)
N-[(2,5-difluorophenyl)methyl]thian-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-difluorophenyl)methyl]thian-3-amine, also known as DFT1, is a chemical compound used in scientific research. It is a thian-based compound that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-[(2,5-difluorophenyl)methyl]thian-3-amine is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are essential for the survival and growth of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
N-[(2,5-difluorophenyl)methyl]thian-3-amine has been shown to have minimal toxicity in vitro and in vivo studies. It has been found to be well-tolerated in animal studies, with no adverse effects observed at therapeutic doses. N-[(2,5-difluorophenyl)methyl]thian-3-amine has also been shown to have a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(2,5-difluorophenyl)methyl]thian-3-amine in lab experiments is its high purity and excellent yields. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using N-[(2,5-difluorophenyl)methyl]thian-3-amine is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-[(2,5-difluorophenyl)methyl]thian-3-amine. One potential application is in the treatment of drug-resistant bacterial infections. N-[(2,5-difluorophenyl)methyl]thian-3-amine has shown promising results in vitro against various strains of drug-resistant bacteria, and further studies are needed to evaluate its efficacy in vivo. Another potential application is in the development of novel anticancer therapies. N-[(2,5-difluorophenyl)methyl]thian-3-amine has been shown to inhibit the growth of various cancer cell lines, and further studies are needed to evaluate its potential as a cancer treatment. Overall, N-[(2,5-difluorophenyl)methyl]thian-3-amine has shown great potential in various scientific research applications, and further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Métodos De Síntesis
N-[(2,5-difluorophenyl)methyl]thian-3-amine can be synthesized through a multi-step process. The first step involves the preparation of 2,5-difluorobenzyl chloride, which is then reacted with thian-3-amine to produce N-[(2,5-difluorophenyl)methyl]thian-3-amine. This synthesis method has been optimized to produce high yields of N-[(2,5-difluorophenyl)methyl]thian-3-amine with excellent purity.
Aplicaciones Científicas De Investigación
N-[(2,5-difluorophenyl)methyl]thian-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. In cancer research, N-[(2,5-difluorophenyl)methyl]thian-3-amine has been found to inhibit the growth of various cancer cell lines. In viral research, N-[(2,5-difluorophenyl)methyl]thian-3-amine has been shown to inhibit the replication of influenza virus. In bacterial research, N-[(2,5-difluorophenyl)methyl]thian-3-amine has been shown to have antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]thian-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NS/c13-10-3-4-12(14)9(6-10)7-15-11-2-1-5-16-8-11/h3-4,6,11,15H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZBYMDECVRECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-difluorophenyl)methyl]thian-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)
![3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile](/img/structure/B7577140.png)
![3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline](/img/structure/B7577151.png)

![2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577161.png)

![2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine](/img/structure/B7577180.png)

![3-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577189.png)
![3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid](/img/structure/B7577197.png)
![3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7577205.png)

![3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid](/img/structure/B7577222.png)
![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)